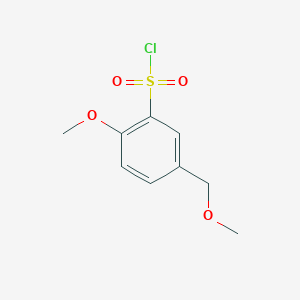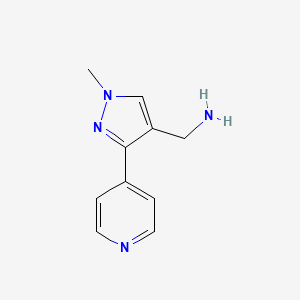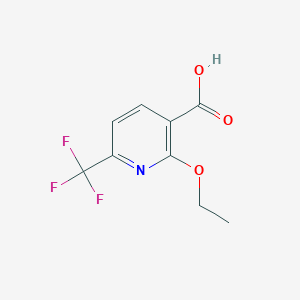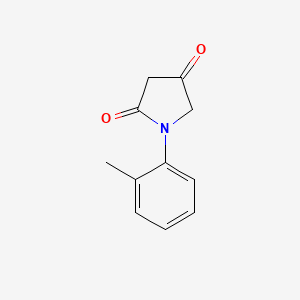![molecular formula C15H17ClN2O2 B1432524 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267945-38-9](/img/structure/B1432524.png)
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride
Descripción general
Descripción
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCCC, which is an abbreviation for its full chemical name.
Aplicaciones Científicas De Investigación
Spectroscopic Study and Structure
A study by Unver et al. (2009) on a similar compound, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, involved synthesizing it from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine. The compound was characterized using various spectroscopic techniques, providing insights into its molecular structure and properties (Unver et al., 2009).
Hydrogen Bonding and Structure
Research by Boere et al. (2011) on N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, which are structurally related to the compound , highlights the role of hydrogen bonding in determining the molecular structure. This can provide a basis for understanding similar interactions in 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride (Boere et al., 2011).
Reactivity in Aqueous Solutions
A study by Arumugam and Popik (2010) on the reactivity of hydroxy- and methoxy- substituted o-quinone methides in aqueous solutions is relevant to understanding the reactivity of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride under similar conditions (Arumugam & Popik, 2010).
Antibacterial Effects
Tavman et al. (2009) investigated the antibacterial effects of 2-methoxy-6-(1H-benzimidazol-2-yl)phenols and their transition metal complexes. This research might shed light on the potential antibacterial applications of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride (Tavman et al., 2009).
Solute-Solvent Complexes
Research by Zheng et al. (2006) on 2-methoxyphenol (2MP) solute forming complexes with aromatic solvents like toluene through hydrogen bonding can provide insights into the behavior of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride in similar environments (Zheng et al., 2006).
Propiedades
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFEUYRDQHAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



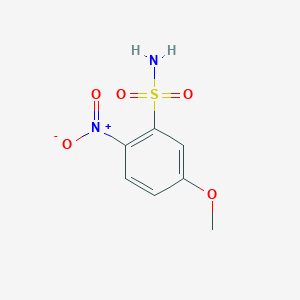
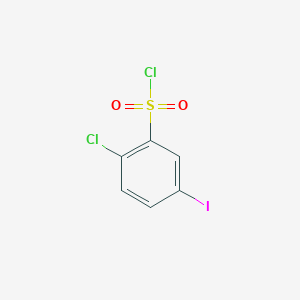
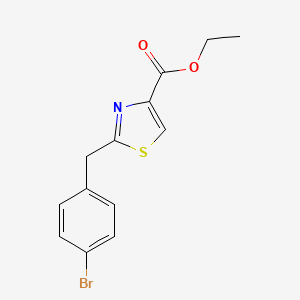
![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
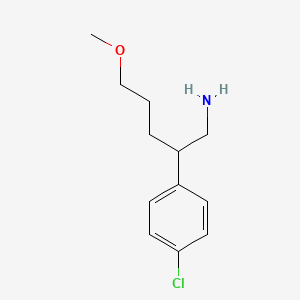
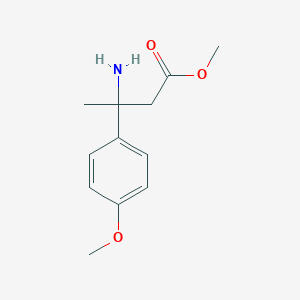
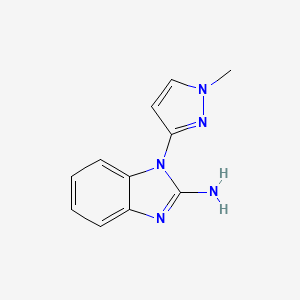
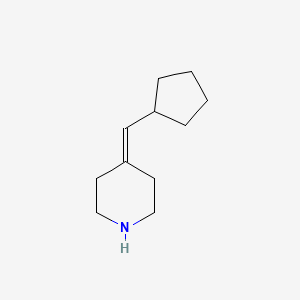
![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)
